molecular formula C5HBr2F3N2 B2656040 2,5-Dibromo-4-(trifluoromethyl)pyrimidine CAS No. 785777-91-5

2,5-Dibromo-4-(trifluoromethyl)pyrimidine

Cat. No. B2656040
CAS RN: 785777-91-5
M. Wt: 305.88
InChI Key: VBRLEROVGVYLPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-4-(trifluoromethyl)pyrimidine is a chemical compound with the CAS Number: 785777-91-5 . It has a molecular weight of 305.88 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5HBr2F3N2/c6-2-1-11-4(7)12-3(2)5(8,9)10/h1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and vapor pressure are not provided in the search results.

Scientific Research Applications

Generation and Functionalization of Metal-Bearing Pyrimidines

2,5-Dibromo-4-(trifluoromethyl)pyrimidine is used in the generation of 5-pyrimidyllithium species. These species are stable when flanked by electron-withdrawing substituents like trifluoromethyl. They lead to the production of 5-carboxylic acids, with high yields obtained from various pyrimidines upon halogen/metal permutation and carboxylation. This process is significant in organic synthesis, particularly for creating molecules with potential biological activity or for material science applications (Schlosser, Lefebvre, & Ondi, 2006).

Development of Blue-Emitting Phosphors for OLEDs

This compound derivatives are integral in synthesizing new classes of heteroleptic Ir(III) metal complexes. These complexes show potential in producing high-efficiency blue and white organic light-emitting diodes (OLEDs). The photophysical properties and emission color of these complexes are influenced by the relative position of nitrogen atoms in the pyrimidine fragment, demonstrating their importance in advanced material science and electronic device applications (Chang et al., 2013).

Synthesis of Antitumor Agents

In cancer research, the synthesis of compounds such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine using this compound as an intermediate has shown potential. These compounds demonstrate significant activity against specific types of tumors, such as the Walker 256 carcinosarcoma in rats. This application underscores the compound's role in developing new chemotherapy agents (Grivsky et al., 1980).

Use in Coordination Chemistry for Therapeutic Applications

1,2,4-Triazolo[1,5-a]pyrimidines, related to this compound, are used in coordination chemistry to develop compounds with promising therapeutic properties. These compounds have been investigated for anticancer, antiparasitic, and antibacterial applications, highlighting their potential in medicinal chemistry (Łakomska & Fandzloch, 2016).

Synthesis of Electron-Accepting Polymers

In the field of polymer science, 2,5-dibromopyrimidine (a related compound) is used to create poly(pyrimidine-2,5-diyl). This polymer, through chemical and electrochemical reductions, can be converted into electrically conducting materials. This showcases the compound's utility in creating new materials with specific electrical properties, which could have applications in electronics and material science (Kanbara et al., 1992).

Safety and Hazards

This compound is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2,5-dibromo-4-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2F3N2/c6-2-1-11-4(7)12-3(2)5(8,9)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRLEROVGVYLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Br)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.